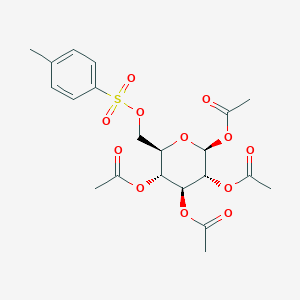

Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose

Descripción general

Descripción

Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose is a synthetic carbohydrate derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is frequently employed in the biomedical field and holds immense significance for the advancement of drugs targeting diverse ailments. Its distinctive attributes render it an efficacious instrument for investigating drug interactions and mechanisms of action.

Métodos De Preparación

The preparation of Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose involves several synthetic routes. One common method includes the treatment of 6-O-tosyl-1,2,3,4-tetra-O-acetyl-alpha-D-glucopyranoside with hydrogen bromide in acetic acid to obtain the corresponding glycosyl bromide. This glycosyl bromide is then treated with benzyltriethylammonium tetrathiomolybdate in acetonitrile at 28°C for 0.5 hours, resulting in the formation of 2,3,4-tri-O-acetylthiolevoglucosan . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the 6-O-Tosyl Group

The tosyl (p-toluenesulfonyl) group at the C6 position serves as an excellent leaving group, enabling displacement by nucleophiles.

Key Reactions:

-

Alcohols: Reaction with alcohols (e.g., methanol, ethanol) under basic conditions (K₂CO₃, DCM) yields 6-O-alkyl derivatives. For example, treatment with methanol produces 6-O-methyl-D-glucopyranose tetraacetate .

-

Amines: Substitution with amines (e.g., benzylamine) forms 6-amino-6-deoxy derivatives, critical for synthesizing glycoconjugates .

Example Conditions and Yields:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | K₂CO₃, DCM, RT, 24–48 h | 6-O-Methyl-D-glucopyranose tetraacetate | 39% | |

| Benzylamine | Pyridine, 60°C, 12 h | 6-Amino-6-deoxy-D-glucopyranose derivative | 62% |

Glycosylation Reactions

The compound acts as a glycosyl donor in the formation of glycosidic bonds. The acetyl groups stabilize the intermediate oxocarbenium ion, while the tosyl group facilitates nucleophilic attack.

Mechanism:

-

Activation: Lewis acids (e.g., BF₃·Et₂O) promote the departure of the tosyl group.

-

Nucleophilic Attack: Alcohols or amines attack the anomeric carbon, forming β-glycosidic linkages .

Notable Example:

-

Reaction with isopropyl alcohol in the presence of BF₃·Et₂O yields isopropyl β-D-glucopyranoside tetraacetate with >85% β-selectivity .

Polymerization via Condensation

Under controlled conditions, the compound undergoes polymerization to form oligosaccharides.

Reaction Setup:

Results:

-

Product: (1→4)-Linked D-glucan oligomers.

-

Degree of Polymerization (DP): Up to 15, confirmed by MALDI-TOF MS .

Acyl Migration and Deprotection

The acetyl groups undergo migration or hydrolysis under specific conditions:

-

Acyl Migration:

Treatment with trifluoroacetic acid (TFA) at 65°C induces migration of the acetyl group from C4 to C6, forming 1,2,3,6-tetra-O-acetyl-β-D-glucopyranose . -

Hydrolysis:

Basic conditions (e.g., NaHCO₃, H₂O/THF) remove acetyl groups, yielding 6-O-tosyl-D-glucopyranose. Further acidic hydrolysis (HCl) removes the tosyl group .

Stability and Side Reactions

-

Thermal Decomposition: Prolonged heating above 80°C leads to decomposition, generating byproducts such as over-acetylated derivatives .

-

Competitive Elimination: Strong bases (e.g., NaOH) may induce elimination reactions, forming glucal derivatives .

Comparative Reactivity Table

| Reaction Type | Key Reagent/Condition | Primary Product | Selectivity/Notes |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DCM | 6-Substituted derivatives | Tosyl group displacement dominates |

| Glycosylation | BF₃·Et₂O, 40°C | β-Glycosides | High β-anomer preference |

| Polymerization | BF₃·Et₂O, 40°C | (1→4)-D-Glucan oligomers | DP up to 15 |

| Acyl Migration | TFA, 65°C | 1,2,3,6-Tetra-O-acetyl-β-D-glucopyranose | Reversible under acidic conditions |

Aplicaciones Científicas De Investigación

Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of various carbohydrate derivatives and glycosyl donors in oligosaccharide synthesis.

Biology: The compound is used to study drug interactions and mechanisms of action, making it valuable in drug development and biomedical research.

Medicine: It holds potential for the development of drugs targeting diverse ailments, including cancer and metabolic disorders.

Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mecanismo De Acción

The mechanism of action of Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, derivatives of this compound have been shown to inhibit enzymes such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to the suppression of cancer cell proliferation . The compound’s acetyl and tosyl groups play crucial roles in its reactivity and interaction with biological molecules.

Comparación Con Compuestos Similares

Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose can be compared with other similar compounds, such as:

1-Thio-beta-D-glucose tetraacetate: This compound has similar acetyl groups but contains a thiol group instead of a tosyl group.

2,3,4,6-Tetra-O-acetyl-D-mannopyranose: This compound is an acetylated derivative of mannose, differing in the sugar moiety.

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranuronate: This compound is an acetylated derivative of glucuronic acid, differing in the functional groups attached to the sugar.

The uniqueness of this compound lies in its tosyl group, which provides distinct reactivity and applications compared to other acetylated sugar derivatives.

Actividad Biológica

Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose is a glycosylated compound with significant implications in biochemical research and potential therapeutic applications. Its molecular formula is with a molecular weight of 502.49 g/mol. This compound is synthesized through a multi-step process involving D-glucose, tosyl chloride, and acetic anhydride, which modifies the hydroxyl groups to enhance its biological activity.

This compound exhibits biological activity primarily through its interactions with various biological macromolecules. The tosyl group enhances the compound's reactivity, allowing it to participate in glycosylation reactions which are crucial for the synthesis of glycoproteins and glycolipids. These modifications can affect cellular signaling pathways and immune responses.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to inhibit the adhesion of Candida albicans to host cells, which is a critical step in fungal infection. In assays, multivalent displays of derivatives based on this compound demonstrated a reduction in yeast adhesion by approximately 35%, indicating its potential as an antifungal agent .

Cytotoxicity and Safety Profile

Research indicates that this compound is not toxic to mammalian cells at concentrations used in biological assays. This safety profile is significant for its potential therapeutic applications, particularly in developing treatments that require prolonged exposure to the compound .

Synthesis Pathway

The synthesis of this compound involves two main stages:

- Formation of Tosylate : D-Glucose reacts with p-toluenesulfonyl chloride in pyridine at low temperatures to form the tosyl derivative.

- Acetylation : The resulting tosylate undergoes acetylation using acetic anhydride, yielding this compound.

The overall yield from this synthesis process typically ranges around 39% .

Characterization Techniques

Characterization of this compound is performed using several analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the structural configuration and purity.

- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Comparative Biological Activity Data

Case Study 1: Antifungal Efficacy

In a controlled laboratory study, this compound was evaluated for its antifungal efficacy against Candida albicans. The study utilized various concentrations of the compound to assess its ability to prevent yeast adhesion to bronchial epithelial cells (BECs). Results indicated a significant reduction in adhesion rates compared to untreated controls, supporting its potential use as an antifungal therapeutic agent.

Case Study 2: Glycosylation Reactions

A separate study focused on the utility of this compound as a glycosyl donor in synthetic carbohydrate chemistry. The compound was successfully employed in synthesizing complex glycoproteins, demonstrating its effectiveness in facilitating glycosidic bond formation under mild conditions.

Propiedades

IUPAC Name |

[4,5,6-triacetyloxy-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O12S/c1-11-6-8-16(9-7-11)34(26,27)28-10-17-18(29-12(2)22)19(30-13(3)23)20(31-14(4)24)21(33-17)32-15(5)25/h6-9,17-21H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKNNNHECVVJTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O12S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984679 | |

| Record name | 1,2,3,4-Tetra-O-acetyl-6-O-(4-methylbenzene-1-sulfonyl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6619-10-9 | |

| Record name | NSC271947 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC25298 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetra-O-acetyl-6-O-(4-methylbenzene-1-sulfonyl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.